molecular formula C9H12BrMgN B6289378 (4-Dimethylaminomethyl)phenylmagnesium bromide, 0.50 M in THF CAS No. 220341-64-0

(4-Dimethylaminomethyl)phenylmagnesium bromide, 0.50 M in THF

Cat. No. B6289378
CAS RN: 220341-64-0
M. Wt: 238.41 g/mol
InChI Key: YKXMIEQXWLWODE-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The IUPAC name of this compound is bromo [4’- (dimethylamino) [1,1’-biphenyl]-4-yl]magnesium . The InChI code is 1S/C14H14N.BrH.Mg/c1-15(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12;;/h4-11H,1-2H3;1H;/q;;+1/p-1 .

Scientific Research Applications

(4-Dimethylaminomethyl)phenylmagnesium bromide, 0.50 M in THF, is used in a wide variety of scientific research applications. It is used in the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules. It is also used to synthesize polymers and other materials. In addition, it is used in the synthesis of peptides and proteins, as well as in the synthesis of complex molecules such as terpenes.

Advantages and Limitations for Lab Experiments

The advantages of using (4-Dimethylaminomethyl)phenylmagnesium bromide, 0.50 M in THF, in laboratory experiments include its high reactivity and its ability to form carbon-carbon bonds in organic synthesis. It is also relatively easy to handle and store in the laboratory. The main limitation is that it is a flammable liquid, and as such, it must be handled with care.

Future Directions

For (4-Dimethylaminomethyl)phenylmagnesium bromide, 0.50 M in THF, include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into its use in the synthesis of polymers and other materials could lead to new applications for this compound. Finally, further research could be conducted into the reaction mechanisms of this compound and its ability to form carbon-carbon bonds in organic synthesis.

Synthesis Methods

The synthesis of (4-Dimethylaminomethyl)phenylmagnesium bromide, 0.50 M in THF, involves the reaction of magnesium bromide with 4-dimethylaminomethylphenyl bromide in tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is isolated in high yields. The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by column chromatography.

properties

IUPAC Name

magnesium;N,N-dimethyl-1-phenylmethanamine;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N.BrH.Mg/c1-10(2)8-9-6-4-3-5-7-9;;/h4-7H,8H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXMIEQXWLWODE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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